molecular formula C24H42ClNO2 B7852575 2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride

2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride

Cat. No.: B7852575
M. Wt: 412.0 g/mol
InChI Key: YXNRSWDGEDXOBH-NYHLQAQMSA-N
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Description

2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho2,1-ebenzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride is a complex organic compound with a unique structure This compound is characterized by its intricate fused ring system and the presence of both ether and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho2,1-ebenzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride typically involves multiple steps. The process begins with the preparation of the core naphthobenzofuran structure, which is achieved through a series of cyclization reactions. Subsequent steps involve the introduction of the ether and amine groups through nucleophilic substitution and reductive amination, respectively. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure consistent quality. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ether and amine groups can be oxidized under specific conditions, leading to the formation of corresponding oxides and amides.

    Reduction: The compound can be reduced to form simpler derivatives, often using hydrogenation or metal hydride reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides and amides, while reduction can produce simpler amines and hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, the compound is investigated for its potential interactions with various biomolecules. Its ability to bind to specific proteins and enzymes makes it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are exploring its use in treating various conditions, including neurological disorders and cancers, due to its ability to modulate biological pathways.

Industry

Industrially, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved often include signal transduction and metabolic processes, which are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho2,1-ebenzofuran-7-yl]oxy]-N,N-diethylethanamine
  • **2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho2,1-ebenzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its specific arrangement of functional groups and the resulting biological activity. Its unique structure allows for specific interactions with molecular targets that are not observed with other compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO2.ClH/c1-5-25(6-2)14-16-26-19-9-12-23(3)18(17-19)7-8-20-21(23)10-13-24(4)22(20)11-15-27-24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20+,21-,22-,23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNRSWDGEDXOBH-NYHLQAQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCO4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCO4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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